molecular formula C14H13N5O2S2 B014283 S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine CAS No. 164575-82-0

S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine

Cat. No. B014283
M. Wt: 347.4 g/mol
InChI Key: YELWNIMQOUETBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET) is a compound designed for cysteine-specific incorporation into proteins through a cleavable disulfide bond. Its structure facilitates radioiodination and photoactivatable cross-linking, making it useful in studying protein-protein interactions within multiprotein complexes. The compound's distinct features include a relatively short linker arm, enhancing its utility in site-specific photocross-linking to identify nearest-neighbor protein domains (Ebright, Chen, Kim, & Ebright, 1996).

Synthesis Analysis

AET's synthesis involves the incorporation of a 2-thiopyridyl moiety for selective protein binding and a 4-azidosalicylamido group for subsequent radioiodination and photocross-linking capabilities. This multifunctional approach allows for targeted modification of proteins, facilitating the study of protein structures and interactions. The synthesis steps include creating the thiopyridine base, attaching the azidosalicylamido moiety, and ensuring the molecule's functionality for bioconjugation and labeling (Ebright et al., 1996).

Molecular Structure Analysis

The molecular structure of AET is characterized by its bifunctional nature, comprising the reactive 2-thiopyridyl and 4-azidosalicylamido groups. This design facilitates the compound's dual function in protein labeling and cross-linking under UV light activation. The structure enables specific interactions with proteins, particularly through cysteine residues, allowing for targeted studies on protein complexes and dynamics (Ebright et al., 1996).

Chemical Reactions and Properties

AET's chemical reactivity is defined by its azidosalicylamido group, which can be photoactivated to form nitrenes that insert into C-H bonds of nearby amino acid residues, facilitating cross-linking within protein complexes. The thiopyridine moiety allows for reversible disulfide bond formation with cysteine residues, offering a method for site-specific protein modification and subsequent cleavage if desired, enhancing the utility of AET in biochemical studies (Ebright et al., 1996).

Physical Properties Analysis

The physical properties of AET, such as solubility and stability, are optimized for biochemical applications. Its solubility in aqueous and organic solvents facilitates its use in various experimental conditions, while its stability under physiological conditions ensures that it remains functional until the desired activation (e.g., photoactivation or disulfide bond formation) is initiated. These properties are crucial for its successful application in protein labeling and cross-linking experiments (Ebright et al., 1996).

Chemical Properties Analysis

AET exhibits specific chemical properties that make it suitable for use in protein research. Its ability to form disulfide bonds with cysteine residues in proteins, coupled with the photoactivatable azidosalicylamido group, allows for precise and controlled chemical modifications of proteins. This specificity is fundamental in investigating protein-protein interactions, structural analysis, and the mapping of protein complexes, providing valuable insights into their functions and mechanisms (Ebright et al., 1996).

Scientific Research Applications

  • Synthesis of Ruthenium(II) Complexes : This compound is used in synthesizing ruthenium(II) complexes, which involve 2,2′-bipyridine-4,4′-disulphonic and -5-sulphonic acids (Anderson et al., 1985).

  • Potential Anticancer Agent : It exhibits potential as an anticancer agent, inhibiting cell proliferation and the mitotic index in cultured cells and mice bearing P388 leukemia (Temple et al., 1983).

  • Inhibitor of Human Leukocyte Elastase : This compound is a novel inhibitor of human leukocyte elastase with significant inhibitory activity (Gütschow & Neumann, 1998).

  • Control of Nematode Populations : It effectively controls nematode populations in centipede grass, leading to increased seed production (Johnson, 1970).

  • Fluorescent Alternative in Enzyme Assays : It serves as a fluorescent alternative to Ellman's reagent for thiol-quantification in enzyme assays (Maeda et al., 2005).

  • Synthesis of N-Hydroxy-2-thiopyridone Acyl Derivatives : The compound provides a convenient and high-yielding method for synthesizing acyl derivatives of N-hydroxy-2-thiopyridone (Barton & Samadi, 1992).

  • Antimicrobial, Antifungal, and Antitumor Activities : 2-Aminothiophene derivatives synthesized exhibit a range of activities, including antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor activities (Prasad et al., 2017).

  • Substitute for Known Antibiotics : 2-Aminothiophene derivatives can be used as substitutes for known antibiotics, particularly in the context of increasing bacterial resistance to drugs and antibiotics (Koszelewski et al., 2021).

Safety And Hazards

The safety data sheet for “S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine” was found , but the specific details about its safety and hazards were not provided in the search results.

properties

IUPAC Name

4-azido-2-hydroxy-N-[2-(pyridin-2-yldisulfanyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S2/c15-19-18-10-4-5-11(12(20)9-10)14(21)17-7-8-22-23-13-3-1-2-6-16-13/h1-6,9,20H,7-8H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELWNIMQOUETBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60402768
Record name S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine

CAS RN

164575-82-0
Record name S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60402768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
YW Ebright, Y Chen, Y Kim, RH Ebright - Bioconjugate chemistry, 1996 - ACS Publications
S-[2-(4-Azidosalicylamido) ethylthio]-2-thiopyridine (AET) contains a 2-thiopyridyl moiety, which permits cysteine-specific incorporation into protein through a cleavable disulfide bond, and a 4-azidosalicylamido moiety, which permits radioiodination and photoactivatible cross-linking. In contrast to the related compound S-[2-[N-[4-(4-azidosalicylamido) butyl] carbamoyl] ethylthio]-2-thiopyridine [APDP; Zecherle, G., Oleinikov, A., and Traut, R.(1992) Biochemistry 31, 9526], AET contains a relatively short linker arm between the 2-thiopyridyl …
Number of citations: 65 0-pubs-acs-org.brum.beds.ac.uk

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